8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one
Description
8-(Benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen-5-one is a tricyclic heterocyclic compound characterized by a fused ring system containing three nitrogen atoms (triaza), a benzenesulfonyl substituent at position 8, and a ketone group at position 4. The core structure comprises a bicyclo[7.4.0] framework with additional bridging elements, creating a rigid, planar geometry that may influence its electronic and steric properties.
Properties
CAS No. |
1956382-25-4 |
|---|---|
Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one |
InChI |
InChI=1S/C16H13N3O3S/c20-16-8-15-13(10-18-16)12-9-17-7-6-14(12)19(15)23(21,22)11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,20) |
InChI Key |
UBGSONFNWBDXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C3=C(N2S(=O)(=O)C4=CC=CC=C4)C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is known for its efficiency and environmentally benign nature, as it does not require transition metals .
Chemical Reactions Analysis
8-(Benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(Benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of inflammatory pathways .
Comparison with Similar Compounds
Key Observations:
Nitrogen Content : The target compound contains three nitrogen atoms, whereas C1 and C2 () have seven nitrogens, likely enhancing their hydrogen-bonding capacity and affinity for actin-related proteins .
Heteroatom Diversity : ’s dithia-azatetracyclo derivatives incorporate sulfur atoms, altering electronic properties and ring strain compared to nitrogen-dominated systems .
Actin Polymerization Inhibitors (C1/C2)
C1 and C2, identified via computational screening, disrupt profilin1 (PFN1)-actin interactions, demonstrating efficacy in suppressing pathological retinal neovascularization. Their heptaaza frameworks and hydroxylphenyl substituents are critical for binding to PFN1’s actin-binding sites . In contrast, the target compound’s benzenesulfonyl group may sterically hinder similar interactions but could enhance selectivity for sulfhydryl-containing targets.
Biological Activity
The compound 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one , a member of the triazatricyclo family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C23H26N2O4S2
- Molecular Weight: 458.6 g/mol
- IUPAC Name: methyl 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various signaling pathways through:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding: Its unique structure allows it to bind effectively to certain receptors, altering their activity and leading to significant biological effects.
Anticancer Properties
Research indicates that compounds similar to 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca have shown promising anticancer activities:
- Selectivity for Cancer Cells: Studies have demonstrated that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells.
- Mechanism-Based Induction of Apoptosis: The interaction with Bcl-XL family proteins has been highlighted as a mechanism for inducing apoptosis in cancerous cells.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by:
- Inhibiting Pro-inflammatory Cytokines: It has been shown to reduce the levels of pro-inflammatory cytokines in vitro.
Case Studies
- Study on Apoptosis Induction:
-
Inflammation Models:
- In animal models of inflammation, administration of the compound resulted in significant reductions in inflammation markers compared to controls.
Comparative Analysis
The following table summarizes the biological activities of 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca compared to similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| 8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca | High | Moderate | Bcl-XL inhibition |
| Compound A | Moderate | High | COX inhibition |
| Compound B | High | Low | NF-kB pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
